molecular formula C12H17NO2 B2747073 1-(Aminomethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol CAS No. 87063-12-5

1-(Aminomethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol

Cat. No.: B2747073
CAS No.: 87063-12-5
M. Wt: 207.273
InChI Key: XCTAJOGFZVNQAY-UHFFFAOYSA-N
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Description

1-(Aminomethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol is an organic compound that belongs to the class of tetrahydronaphthalenes This compound is characterized by the presence of an aminomethyl group, a methoxy group, and a hydroxyl group attached to a tetrahydronaphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol can be achieved through several synthetic routes. One common method involves the Mannich reaction, where a primary or secondary amine reacts with formaldehyde and a compound containing an active hydrogen atom, such as a phenol or an enolizable ketone. The reaction typically proceeds under mild conditions, often in the presence of an acid catalyst .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process may include steps such as methylation, reduction, and Mannich-type reactions, followed by purification techniques like crystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Aminomethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated tetrahydronaphthalene derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 1-(Aminomethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-one, while reduction may produce 1-(Aminomethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalene.

Scientific Research Applications

1-(Aminomethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The methoxy and hydroxyl groups may also contribute to the compound’s activity by affecting its solubility and binding affinity.

Comparison with Similar Compounds

    1-(Aminomethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalene: Lacks the hydroxyl group, which may affect its reactivity and biological activity.

    1-(Aminomethyl)-6-hydroxy-1,2,3,4-tetrahydronaphthalene: Lacks the methoxy group, which may influence its solubility and interaction with biological targets.

    1-(Aminomethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-one:

Uniqueness: 1-(Aminomethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol is unique due to the presence of both methoxy and hydroxyl groups on the tetrahydronaphthalene ring, which provides a distinct combination of chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(aminomethyl)-6-methoxy-3,4-dihydro-2H-naphthalen-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-15-10-4-5-11-9(7-10)3-2-6-12(11,14)8-13/h4-5,7,14H,2-3,6,8,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCTAJOGFZVNQAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CCC2)(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

TMS-cyanide (8.52 mL, 68.1 mmol) was added to a solution of 6-methoxy-1-tetralone (6.0 g, 34 mmol) in toluene (50 mL). A trace amount (˜20 mg) of zinc iodide was added, and the reaction was stirred at 60° C. for 16 hours. The solution was cooled to rt and diluted with THF (30 mL). This was added to a mixture of lithium aluminum hydride (2.58 g) in THF (50 mL), and the reaction mixture was heated at 42° C. for 2 h. The reaction was cooled to rt. EtOAc (10 mL) was slowly added, and the reaction stirred 30 min. Water (2 mL) and then 5N NaOH (1 mL) were slowly added, and the reaction stirred 1 h. The reaction mixture was diluted with EtOAc (100 mL), dried (MgSO4), and filtered through Celite. Purification by silica gel chromatography (10-20% MeOH/DCM) gave 4.82 g of 1-(aminomethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol as a clear oil.
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
8.52 mL
Type
reactant
Reaction Step Three
Quantity
6 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
2.58 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six
Quantity
20 mg
Type
catalyst
Reaction Step Seven

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